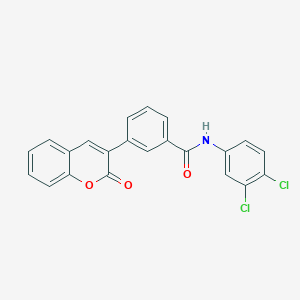![molecular formula C21H23ClN4O B4541304 N-(2-chloro-4-methylphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4541304.png)
N-(2-chloro-4-methylphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
説明
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of appropriate amines with isocyanates or carbodiimides, resulting in a urea linkage. Specific methods for synthesizing compounds similar to the one typically involve stepwise reactions that build up the desired structure through the addition of various functional groups to a core molecule. For example, urea compounds have been synthesized by reacting amino-pyrazole derivatives with different isocyanates, showcasing a common approach to assembling such molecules (Song et al., 2008).
Molecular Structure Analysis
The molecular structure of urea derivatives is often elucidated using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and how they are connected. For instance, X-ray crystallography has been used to determine that the urea scaffold in some molecules is essentially planar due to the presence of intramolecular N–H···O hydrogen bonds, which could also be relevant to the compound of interest (Song et al., 2008).
Chemical Reactions and Properties
Urea derivatives can participate in a variety of chemical reactions, including hydrogen bonding, which often plays a crucial role in determining their biological activity and crystalline structure. The ability to form intermolecular N–H···O hydrogen bonds can lead to the formation of dimers or higher-order structures in the solid state, impacting the compound's solubility and stability (Song et al., 2008).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. For urea derivatives, the planarity of the urea scaffold and the presence of functional groups capable of forming hydrogen bonds can significantly affect these properties. The crystalline structure, determined by X-ray analysis, provides insights into the arrangement of molecules in the solid state and their interaction through hydrogen bonds and π-π stacking interactions (Song et al., 2008).
特性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-13-9-10-19(18(22)11-13)23-21(27)24-20-15(3)25-26(16(20)4)12-17-8-6-5-7-14(17)2/h5-11H,12H2,1-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJUQKJHYDZLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-methylphenyl)-3-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4541227.png)
![methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate](/img/structure/B4541228.png)
![3-(2-methoxyphenyl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4541232.png)
![4-[({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4541235.png)
![6-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4541244.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4541245.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4541246.png)
![N-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4541248.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4541250.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4541273.png)

![1-(ethylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4541292.png)
![6-(4-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4541297.png)